Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate
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Overview
Description
Chemical Reactions Analysis
Isocyanates, which Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate is a derivative of, are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . They are also involved in various reactions such as the Schmidt reaction, Curtius rearrangement, and Lossen rearrangement .Scientific Research Applications
Enzyme-Catalyzed Synthesis
Research has explored the enzyme-catalyzed asymmetric synthesis of optically active compounds using ethyl 4-phenyl-4-oxobutyrate, a compound similar to Ethyl 4-(4-hexyloxyphenyl)-4-oxobutyrate. For example, Xia et al. (2013) achieved highly enantioselective reduction of ethyl 4-phenyl-4-oxobutyrate with Candida magnoliae and Saccharomyces cerevisiae, producing optically active ethyl 4-phenyl-4-hydroxybutyrate, a useful pharmaceutical intermediate (Shiwen Xia, Yongzheng Chen, Zhuo Jun-rui, & Hongmei Xu, 2013).
Hydrogenation Studies
Research by Slavinska et al. (2006) investigated the hydrogenation of ethyl 4-R-2,4-dioxobutyrates at palladium black, producing ethyl 4-R-2-hydroxy-4-oxobutyrate. This demonstrates a potential application in chemical synthesis processes (V. Slavinska, D. Sile, G. Rozenthal, G. Maurops, J. Popelis, M. Katkevich, V. Stonkus, & E. Lukevics, 2006).
pH Profile Design in Bioreduction
Chen et al. (2002) designed an optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate, a similar compound to this compound, using baker's yeast. This research can inform process optimization in biotechnological applications (Junghui Chen, Kuan-Po Wang, J. Houng, & Shiou-Ling Lee, 2002).
Asymmetric Synthesis
Wang Jin-ji (2014) synthesized Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate through asymmetric aldol reaction, indicating the versatility of these compounds in synthetic chemistry (Wang Jin-ji, 2014).
Pharmaceutical Intermediates Synthesis
A study by Hao Zhi-hui (2007) synthesized Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, demonstrating the role of similar compounds in pharmaceutical synthesis (Hao Zhi-hui, 2007).
Antibacterial Activity
Patel et al. (2011) explored the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This highlights potential biomedical applications for derivatives of this compound (B. P. Patel, H. S. Patel, & P. Shah, 2011).
Catalyst Recycling in Hydrogenation
Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, which is relevant for understanding the catalytic processes involving this compound (E. V. Starodubtseva, M. G. Vinogradov, V. Pavlov, L. S. Gorshkova, & V. Ferapontov, 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions such as conversion into alkyl halides, dehydration to yield alkenes, and conversion into esters .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving reactions of alcohols .
Pharmacokinetics
The compound’s structure suggests that it may have significant lipophilicity, which could influence its absorption and distribution within the body .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anticonvulsant activity .
Properties
IUPAC Name |
ethyl 4-(4-hexoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21-4-2/h8-11H,3-7,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFDDBUNDAQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645797 |
Source
|
Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-87-4 |
Source
|
Record name | Ethyl 4-(hexyloxy)-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[4-(hexyloxy)phenyl]-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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